molecular formula C18H21F3N6 B1225385 4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

Cat. No. B1225385
M. Wt: 378.4 g/mol
InChI Key: QXTGQRFFBXWBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

1. Applications in Polymer Research

A study by Chung, Tzu, and Hsiao (2006) synthesized a novel trifluoromethyl-substituted bis(ether amine) monomer leading to a series of fluorinated polyimides. These polyimides exhibited high solubility, transparency, and excellent thermal properties, making them potentially useful in various industrial applications (Chung, Tzu, & Hsiao, 2006).

2. Nucleic Acid Binding Agents

Spychała et al. (1994) reported the synthesis of various compounds, including 4,6-bis(phenyl)-2-dimethylamino-1,3,5-triazine, which showed strong binding to DNA model sequences and inhibited microbial topoisomerase II. This suggests potential applications in molecular biology and pharmacology (Spychała et al., 1994).

3. Two-Photon Absorption Properties

Yan et al. (2007) explored the synthesis of multi-branched two-photon absorption chromophores, including derivatives of 1,3,5-triazine. These findings have implications for the development of novel optical materials and applications in photonics (Yan et al., 2007).

4. Antimicrobial Activity

Jha and Ramarao (2017) synthesized novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, which showed promising in vitro activity against human bacterial pathogens and fungal strains. This highlights its potential in developing new antimicrobial agents (Jha & Ramarao, 2017).

properties

Molecular Formula

C18H21F3N6

Molecular Weight

378.4 g/mol

IUPAC Name

4,6-dipyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H21F3N6/c19-18(20,21)13-6-5-7-14(12-13)22-15-23-16(26-8-1-2-9-26)25-17(24-15)27-10-3-4-11-27/h5-7,12H,1-4,8-11H2,(H,22,23,24,25)

InChI Key

QXTGQRFFBXWBTN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCCC4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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